molecular formula C10H16N2O2 B1484087 6-(Butan-2-yl)-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione CAS No. 2098140-95-3

6-(Butan-2-yl)-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione

Cat. No. B1484087
CAS RN: 2098140-95-3
M. Wt: 196.25 g/mol
InChI Key: AYTVUKBOELBPNS-UHFFFAOYSA-N
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Description

6-(Butan-2-yl)-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione (6-BE-THPD) is an organic compound with a wide range of applications in scientific research. It is a highly versatile molecule that can be used in a variety of different experiments, ranging from biochemical studies to pharmacological research. 6-BE-THPD has been studied extensively in recent years, with scientists discovering new and exciting applications for this molecule.

Scientific Research Applications

Microwave-mediated Synthesis

A study detailed a microwave-mediated, catalyst- and solvent-free Biginelli reaction for synthesizing novel tetrahydropyrimidines, showcasing an efficient approach to constructing highly functionalized molecules which may include derivatives similar to the specified chemical (Harikrishnan et al., 2013).

Antiparasitic Activity

Another research focus explored the antiparasitic activity of highly conjugated pyrimidine-2,4-dione derivatives. This work synthesized specific derivatives and evaluated their efficacy against various parasites, contributing to the development of new antiparasitic agents (Azas et al., 2003).

Antiviral Evaluation

Derivatives of pyrimidine-2,4-dione were synthesized and assessed for their antiviral activities, including studies against Hepatitis A virus and Herpes simplex virus. This suggests potential applications in antiviral drug development (El-Etrawy & Abdel-Rahman, 2010).

Synthesis and Biological Evaluation

There's also interest in synthesizing dihydropyrimidine-2,4-dione derivatives for in vitro cytotoxic evaluation against cancer cell lines. Such studies aim to identify new compounds with potential anticancer properties (Udayakumar, Gowsika, & Pandurangan, 2017).

Chemical Structure and Vibrational Analysis

Research into the molecular structure, vibrational spectra, and NBO study of tetrahydropyrimidine-2,4-dione derivatives provides insights into their chemical properties and potential applications in material science or as intermediates in synthetic chemistry (Al-Abdullah et al., 2014).

properties

IUPAC Name

6-butan-2-yl-3-ethyl-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O2/c1-4-7(3)8-6-9(13)12(5-2)10(14)11-8/h6-7H,4-5H2,1-3H3,(H,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYTVUKBOELBPNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC(=O)N(C(=O)N1)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(Butan-2-yl)-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-(Butan-2-yl)-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
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6-(Butan-2-yl)-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
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6-(Butan-2-yl)-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
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6-(Butan-2-yl)-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
Reactant of Route 5
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6-(Butan-2-yl)-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
Reactant of Route 6
6-(Butan-2-yl)-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione

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